3-cyclohexyl-1-methyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrazole-4-carboxamide
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Overview
Description
3-cyclohexyl-1-methyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrazole-4-carboxamide is a complex organic compound that features a cyclohexyl group, a pyrazole ring, and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-1-methyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an appropriate catalyst.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.
Coupling Reactions: The final step involves coupling the pyrazole and thiazole derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-1-methyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the 2-methyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and thiazole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclohexyl-1-methyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-1-methyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-cyclohexyl-1-methylpyrazole-4-carboxamide: Lacks the thiazole moiety.
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrazole-4-carboxamide: Lacks the cyclohexyl group.
3-cyclohexyl-1-methyl-N-[1-(1,3-thiazol-4-yl)ethyl]pyrazole-4-carboxamide: Lacks the methyl group on the thiazole ring.
Uniqueness
The uniqueness of 3-cyclohexyl-1-methyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrazole-4-carboxamide lies in its combination of structural features. The presence of a cyclohexyl group, a pyrazole ring, and a thiazole moiety in a single molecule provides a unique set of chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
3-cyclohexyl-1-methyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-11(15-10-23-12(2)19-15)18-17(22)14-9-21(3)20-16(14)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJYNTBFOZJUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)NC(=O)C2=CN(N=C2C3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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